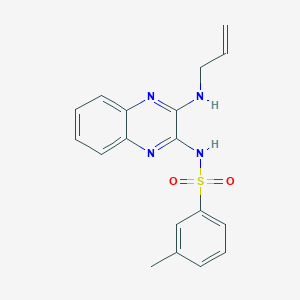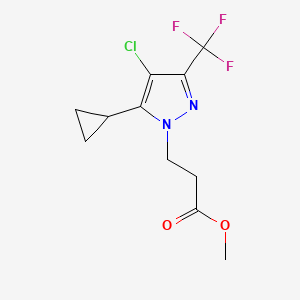
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, also known as DANO, is a novel fluorescent probe that has gained significant attention in recent years due to its potential applications in various scientific fields. DANO is a small molecule that can selectively detect reactive oxygen species (ROS) and has been used as a tool for investigating the role of ROS in various biological processes.
Scientific Research Applications
Chemical Reactivity and Synthesis
Research into related chemical compounds has explored various aspects of their chemical reactivity and potential for synthesis. The study of electrophilic substitution in compounds with similar structural features to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, such as 5,6-Bis(dimethylamino)acenaphthylene, has revealed pathways to push-pull proton sponges through arylation, sulfonation, and nitration reactions (Mekh et al., 2010). These studies contribute to the understanding of how electron-donating and electron-withdrawing groups affect the reactivity of naphthalene derivatives.
Molecular Recognition and Sensing
The synthesis and characterization of molecules that act as fluorescent probes for metal ions or anions based on naphthalene derivatives, similar in some structural aspects to N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide, have been reported. For instance, a study on a 2-(N,N-Dimethylamino)naphthalene-based probe demonstrated selective fluorescence enhancement in the presence of zinc ions, enabling high-resolution imaging of zinc distribution in HeLa cells and Arabidopsis (Lee et al., 2015). Another research developed a dansyl-based optical probe for detecting singly and doubly charged anions, showcasing the potential of naphthalene derivatives in molecular sensing applications (Al-Sayah et al., 2016).
Biomedical Applications
While directly related studies on N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide are not available, research on similar compounds has shown potential biomedical applications. For example, derivatives of naphthalene have been used in the development of probes for imaging neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, illustrating the diagnostic potential of naphthalene-based compounds in neurodegenerative disorders (Shoghi-Jadid et al., 2002).
properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4/c1-25(2)20(19-12-5-8-15-7-3-4-11-18(15)19)14-23-21(27)22(28)24-16-9-6-10-17(13-16)26(29)30/h3-13,20H,14H2,1-2H3,(H,23,27)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIJZAJANONUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(2,4-dichlorobenzoyl)oxy]imino}-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2358789.png)
![Methyl 5,5,7,7-tetramethyl-2-[[4-(3-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2358790.png)
![[(4-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
![3-((3,4-dimethylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2358793.png)
![N-cyclohexyl-4-{2-[(3-methoxybenzoyl)amino]ethyl}piperidine-1-carboxamide](/img/structure/B2358794.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(quinoxalin-6-yl)methanone](/img/structure/B2358798.png)


![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2358802.png)



![[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2358808.png)
![(7-methoxybenzofuran-2-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2358811.png)